3-(2-Chloro-4-methoxyphenyl)-3-methylbutanoic acid

Catalog No.
S14145407
CAS No.
M.F
C12H15ClO3
M. Wt
242.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Chloro-4-methoxyphenyl)-3-methylbutanoic acid

Product Name

3-(2-Chloro-4-methoxyphenyl)-3-methylbutanoic acid

IUPAC Name

3-(2-chloro-4-methoxyphenyl)-3-methylbutanoic acid

Molecular Formula

C12H15ClO3

Molecular Weight

242.70 g/mol

InChI

InChI=1S/C12H15ClO3/c1-12(2,7-11(14)15)9-5-4-8(16-3)6-10(9)13/h4-6H,7H2,1-3H3,(H,14,15)

InChI Key

OLPFGBQMHPOVRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)O)C1=C(C=C(C=C1)OC)Cl

3-(2-Chloro-4-methoxyphenyl)-3-methylbutanoic acid is an organic compound characterized by its unique structure, which includes a chloro and methoxy substituent on a phenyl ring, alongside a branched butanoic acid chain. This compound falls within the category of aromatic carboxylic acids and is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique chemical properties.

, including:

  • Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in derivatives such as 3-(2-Chloro-4-hydroxyphenyl)-3-methylbutanoic acid.
  • Reduction: The carboxylic acid group may be reduced to yield 3-(2-Chloro-4-methoxyphenyl)-3-methylbutanol.
  • Substitution Reactions: The chloro or methoxy groups can undergo electrophilic aromatic substitution, allowing for the introduction of other functional groups like halogens or nitro groups.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and bromine or chlorine for substitution reactions.

Research indicates that 3-(2-Chloro-4-methoxyphenyl)-3-methylbutanoic acid exhibits various biological activities. Preliminary studies suggest potential antimicrobial and antioxidant properties, making it a candidate for further investigation in medicinal chemistry. Additionally, its structural features may allow it to interact with specific biological targets involved in inflammatory processes.

The synthesis of 3-(2-Chloro-4-methoxyphenyl)-3-methylbutanoic acid can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with commercially available 2-chloro-4-methoxybenzaldehyde and 3-methylbutanoic acid.
  • Condensation Reaction: A condensation reaction occurs between the aldehyde and a suitable reagent (e.g., malonic acid) in the presence of a base like sodium ethoxide, yielding an intermediate.
  • Hydrogenation: The intermediate is then hydrogenated using catalysts such as palladium on carbon to produce the final product.

These steps can be adjusted based on desired yields and purity levels.

The applications of 3-(2-Chloro-4-methoxyphenyl)-3-methylbutanoic acid are diverse:

  • Pharmaceuticals: It may serve as a building block for developing new therapeutic agents targeting various diseases.
  • Agrochemicals: Its potential insecticidal properties make it relevant in agricultural applications.
  • Chemical Research: It is used in synthetic organic chemistry as an intermediate for more complex molecules.

Interaction studies involving this compound have focused on its binding affinity to biological targets. Molecular docking studies have suggested that it may interact with enzymes and receptors involved in oxidative stress and inflammation. These interactions are critical for understanding its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 3-(2-Chloro-4-methoxyphenyl)-3-methylbutanoic acid. Here are some notable examples:

Compound NameStructureKey Features
2-{[(4-Chlorophenyl)methyl]amino}-3-methylbutanoic acidStructureContains an amino group; potential neuroactive properties.
4-(2-Methoxyphenyl)-3-methylbutanoic acidStructureSimilar methoxy substitution; studied for antioxidant activity.
4-Chlorobenzoyl-3-methylbutanoic acidStructureFeatures a chlorobenzoyl group; explored for anti-inflammatory effects.

Uniqueness

The uniqueness of 3-(2-Chloro-4-methoxyphenyl)-3-methylbutanoic acid lies in its specific combination of functional groups, which may confer distinct biological activities compared to similar compounds. Its dual functionality as both an aromatic carboxylic acid and a derivative with halogen and methoxy substituents enhances its potential utility in drug design and agricultural applications.

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

242.0709720 g/mol

Monoisotopic Mass

242.0709720 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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